molecular formula C17H23N3O4 B2368451 N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide CAS No. 899992-27-9

N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide

Cat. No.: B2368451
CAS No.: 899992-27-9
M. Wt: 333.388
InChI Key: ZZWMEBMITFHROE-UHFFFAOYSA-N
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Description

N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a pharmacological agent, although specific biological activities would need to be confirmed through experimental studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathway modulation: It could influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide: Similar compounds include other piperidine carboxamides with different substituents on the piperidine ring or the benzoyl group.

Uniqueness

    Structural Features: The presence of the tert-butyl and 2-nitrobenzoyl groups may confer unique chemical and physical properties to the compound.

    Reactivity: The specific reactivity of the compound can differ from other similar compounds due to the electronic and steric effects of the substituents.

Properties

IUPAC Name

N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-11-7-4-8-12-18)15(21)13-9-5-6-10-14(13)20(23)24/h5-6,9-10H,4,7-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWMEBMITFHROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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